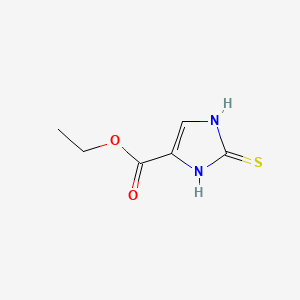
1,8-双(二苯基膦)萘
描述
1,8-Bis(diphenylphosphino)naphthalene is a type of organophosphine ligand . It is also known as a “frustrated Lewis pair” and can reversibly activate dihydrogen . It serves as an active catalyst for the hydrogenation of silyl enol ethers under mild reaction conditions .
Synthesis Analysis
The synthesis of 1,8-Bis(diphenylphosphino)naphthalene and its related compounds has been explored in various studies . For instance, one study discussed the synthesis of transition metal Schiff base complexes derived from 4,6-diacetylresorcinol and 1,8-naphthalenediamine .Molecular Structure Analysis
The molecular formula of 1,8-Bis(diphenylphosphino)naphthalene is C34H26P2 . Its average mass is 496.518 Da and its monoisotopic mass is 496.150970 Da .Chemical Reactions Analysis
1,8-Bis(diphenylphosphino)naphthalene has been used in various chemical reactions. For example, it has been employed in a palladium-catalyzed arylamine coupling in the preparation of demethylthiocholchines . It has also been used with Cu (II) to catalyze the addition of arylsulfonamides to styrenes and olefins .Physical And Chemical Properties Analysis
1,8-Bis(diphenylphosphino)naphthalene is a solid at room temperature .科学研究应用
氢化酶仿生
该化合物用于创建氢化酶的仿生模型,氢化酶对生物系统中的氢气产生和吸收至关重要。 它已被证明可以促进庞大的氧化还原活性二膦向铁羰基配合物的添加,模拟氢化酶活性位点的结构 .
螯合二膦合成
1,8-双(二苯基膦)萘被合成作为一种刚性的螯合二膦。 它的质子化会导致一个易变的物种,这对于理解此类配体在配位化学中的行为具有重要意义 .
受阻路易斯酸碱对化学
该化合物与B(C6F5)3形成“受阻路易斯酸碱对”,可以可逆地活化二氢。 该性质被用于催化,特别是用于在温和条件下对甲硅烷基烯醇醚进行氢化 .
作用机制
Target of Action
The primary target of 1,8-Bis(diphenylphosphino)naphthalene is dihydrogen . This compound acts as a “frustrated Lewis pair” with B(C6F5)3, and it serves as an active catalyst for the hydrogenation of silyl enol ethers under mild reaction conditions .
Mode of Action
1,8-Bis(diphenylphosphino)naphthalene interacts with its target, dihydrogen, through a process known as heterolytic dihydrogen activation . This process involves the reversible activation of dihydrogen, which allows the compound to serve as an active catalyst for the hydrogenation of silyl enol ethers .
Biochemical Pathways
The compound’s interaction with dihydrogen affects the hydrogenation pathway of silyl enol ethers . The downstream effects of this interaction include the conversion of silyl enol ethers into other compounds through a hydrogenation process .
Pharmacokinetics
Its ability to act as a catalyst under mild reaction conditions suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 1,8-Bis(diphenylphosphino)naphthalene’s action primarily involve the hydrogenation of silyl enol ethers . This results in the transformation of these ethers into other compounds, which can have various effects depending on the specific context and environment .
Action Environment
The action, efficacy, and stability of 1,8-Bis(diphenylphosphino)naphthalene can be influenced by various environmental factors. For instance, the compound’s ability to reversibly activate dihydrogen suggests that the presence and concentration of dihydrogen in the environment could impact its action . Additionally, the compound’s role as a catalyst for the hydrogenation of silyl enol ethers indicates that the presence and concentration of these ethers could also affect its efficacy .
安全和危害
生化分析
Biochemical Properties
1,8-Bis(diphenylphosphino)naphthalene plays a significant role in biochemical reactions, particularly as a ligand in coordination complexes. It interacts with various enzymes and proteins, forming stable complexes that can influence the activity of these biomolecules. For instance, it has been shown to interact with metal ions, facilitating catalytic processes in biochemical reactions . The nature of these interactions often involves the formation of coordination bonds between the phosphorus atoms of 1,8-Bis(diphenylphosphino)naphthalene and the metal ions or active sites of enzymes .
Cellular Effects
The effects of 1,8-Bis(diphenylphosphino)naphthalene on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of metal-dependent enzymes and proteins. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound has been observed to affect the hydrogenation reactions within cells, impacting metabolic pathways and energy production . Additionally, 1,8-Bis(diphenylphosphino)naphthalene can alter the function of cell membranes by interacting with membrane-bound proteins and enzymes .
Molecular Mechanism
At the molecular level, 1,8-Bis(diphenylphosphino)naphthalene exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming coordination complexes with metal ions and enzymes. These complexes can either inhibit or activate the enzymatic activity, depending on the specific biochemical context . The compound’s ability to form stable complexes with metal ions is crucial for its role in catalytic processes, such as hydrogenation reactions . Additionally, 1,8-Bis(diphenylphosphino)naphthalene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Bis(diphenylphosphino)naphthalene can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its stability can be affected by exposure to air and moisture, leading to degradation and reduced efficacy . Long-term studies have shown that the compound can maintain its activity in vitro, but its effects may diminish over extended periods due to degradation . In vivo studies have also indicated that the compound’s impact on cellular function can vary over time, with potential long-term effects on metabolic pathways and cellular health .
Dosage Effects in Animal Models
The effects of 1,8-Bis(diphenylphosphino)naphthalene in animal models vary with different dosages. At low doses, the compound can enhance enzymatic activity and promote beneficial biochemical reactions . At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels . These findings highlight the importance of careful dosage control in experimental and therapeutic applications of 1,8-Bis(diphenylphosphino)naphthalene .
Metabolic Pathways
1,8-Bis(diphenylphosphino)naphthalene is involved in various metabolic pathways, particularly those related to metal ion catalysis. It interacts with enzymes and cofactors that facilitate redox reactions and other catalytic processes . The compound’s role in hydrogenation reactions is well-documented, where it acts as a catalyst in the conversion of substrates to products . Additionally, 1,8-Bis(diphenylphosphino)naphthalene can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 1,8-Bis(diphenylphosphino)naphthalene is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its affinity for metal ions and its ability to form stable complexes with biomolecules .
Subcellular Localization
1,8-Bis(diphenylphosphino)naphthalene exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to organelles involved in metabolic processes, such as mitochondria and the endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing the compound to these compartments . The subcellular localization of 1,8-Bis(diphenylphosphino)naphthalene can influence its efficacy in biochemical reactions and its overall impact on cellular function .
属性
IUPAC Name |
(8-diphenylphosphanylnaphthalen-1-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26P2/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(30-21-9-3-10-22-30)31-23-11-4-12-24-31/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXZKPURCFVBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239437 | |
| Record name | 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153725-04-3 | |
| Record name | 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153725-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-(Diphenylphosphino)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















